molecular formula C16H12F3N3O2 B11061183 N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-7-amine

Cat. No.: B11061183
M. Wt: 335.28 g/mol
InChI Key: NXLQDYZSCHAZPV-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of Benzodioxole Moiety: The benzodioxole moiety can be attached through a nucleophilic substitution reaction using a suitable benzodioxole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or benzodioxole moieties.

    Reduction: Reduction reactions can occur, especially if there are reducible functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, used as a pesticide synergist.

Uniqueness

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-7-YL]AMINE is unique due to the presence of both benzimidazole and benzodioxole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazol-4-amine

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)15-21-11-3-1-2-10(14(11)22-15)20-7-9-4-5-12-13(6-9)24-8-23-12/h1-6,20H,7-8H2,(H,21,22)

InChI Key

NXLQDYZSCHAZPV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC4=C3N=C(N4)C(F)(F)F

Origin of Product

United States

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